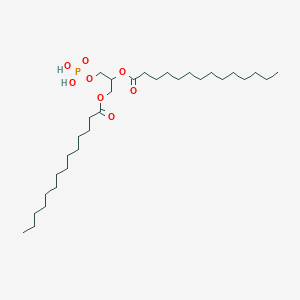

Dimyristoylphosphatidic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimyristoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both myristoyl. It is a conjugate acid of a 1,2-dimyrsitoylphosphatidate(2-).

Aplicaciones Científicas De Investigación

1. Interaction with Ions

Dimyristoylphosphatidic acid (DMPA) monolayers demonstrate distinct interactions with calcium and magnesium ions. Grazing incidence X-ray diffraction studies revealed that calcium ions result in shorter lattice spacings in DMPA monolayers compared to magnesium ions, indicating differences in ion hydration and potential applications in understanding ion-lipid interactions (Takahashi et al., 1996).

2. Nanotube Formation

DMPA has been utilized in the formation of nanotubes. Layer-by-layer assembly of human serum albumin and DMPA on porous anodic alumina templates resulted in monodisperse, uniform nanotubes. These structures could be significant in biological probing and sensing applications (Lu, Ai, & Li, 2005).

3. Structural and Dynamic Properties

The interaction of DMPA with calcium ions was characterized using a combination of 2H NMR, Raman, and infrared spectroscopies, and small-angle X-ray diffraction. These studies contribute to understanding the structural and dynamic properties of lipid-ion complexes, revealing the impact of ions on lipid assembly dehydration and membrane structure (Laroche et al., 1991).

4. Charge Inversion Behavior

Infrared-visible sum-frequency generation spectroscopy indicated charge inversion behavior at the lipid/water interface of DMPA monolayers. This phenomenon, involving cation adsorption, is vital for understanding electrostatic interactions at molecular interfaces (Seok & Kim, 2007).

5. Liposome Stabilization

DMPA liposomes were stabilized through adsorption of polyelectrolytes, showing resistance to destruction by detergents like sodium dodecyl sulfonate. This application is crucial in creating stable liposomal structures for potential use in drug delivery systems (Ge, Möhwald, & Li, 2003).

6. Modeling Biomolecular Interactions

DMPA was used in two-component phospholipid model monolayers to study the influence of structural parameters on calcification, a process relevant to biomineralization. Understanding the interaction of DMPA with other components like calcium carbonate provides insights into biomolecular interface behavior (Hacke, Möbius, & Lieu, 2005).

7. Influence on Thermotropic Transitions

Research on the effects of electrostatic repulsion on DMPA has provided insights into the morphology and thermotropic transitions of anionic phospholipids. These findings are critical for understanding how lipid bilayer properties are influenced by environmental factors like ionic strength (Epand & Hui, 1986).

Propiedades

Número CAS |

30170-00-4 |

|---|---|

Nombre del producto |

Dimyristoylphosphatidic acid |

Fórmula molecular |

C31H61O8P |

Peso molecular |

592.8 g/mol |

Nombre IUPAC |

(3-phosphonooxy-2-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36) |

Clave InChI |

OZSITQMWYBNPMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Otros números CAS |

30170-00-4 |

Sinónimos |

dimyristoylphosphatidic acid dimyristoylphosphatidic acid, (R)-isomer dimyristoylphosphatidic acid, barium salt, (R)-isomer DMSPTA L-alpha-dimyristoylphosphatidic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

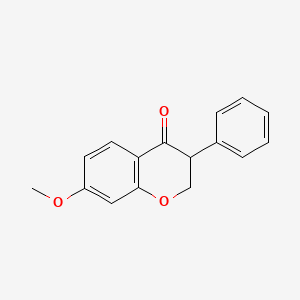

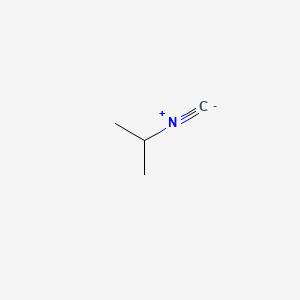

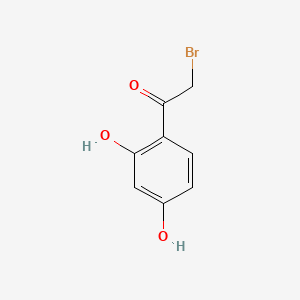

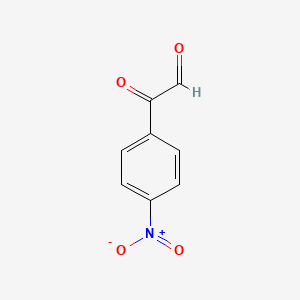

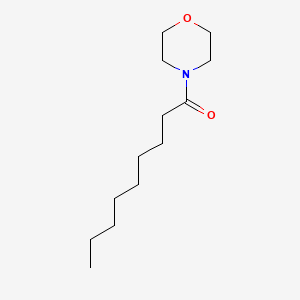

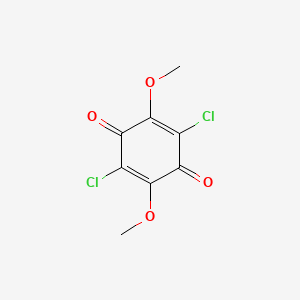

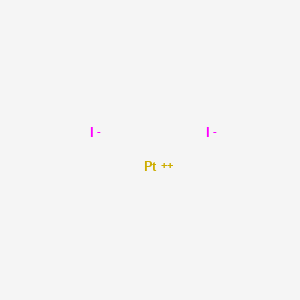

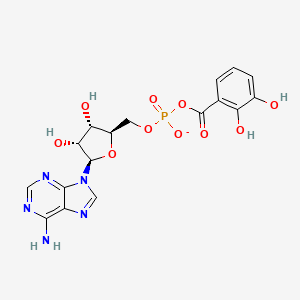

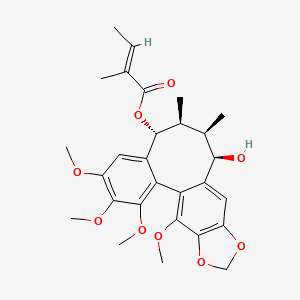

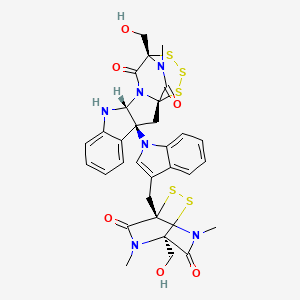

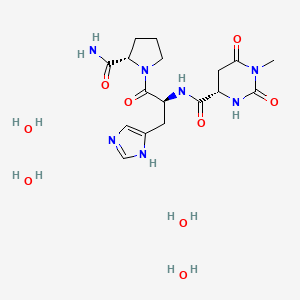

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)